5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 313960-06-4
VCID: VC4399001
InChI: InChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
SMILES: C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)N
Molecular Formula: C10H9ClN2S
Molecular Weight: 224.71

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine

CAS No.: 313960-06-4

Cat. No.: VC4399001

Molecular Formula: C10H9ClN2S

Molecular Weight: 224.71

* For research use only. Not for human or veterinary use.

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine - 313960-06-4

Specification

CAS No. 313960-06-4
Molecular Formula C10H9ClN2S
Molecular Weight 224.71
IUPAC Name 5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
Standard InChI Key TWPTUTQCRHZBBC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine features a thiazole ring—a five-membered aromatic system containing one sulfur and one nitrogen atom—substituted at position 5 with a 3-chlorobenzyl group and at position 2 with an amine moiety. The chlorine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity and binding interactions in biological systems.

Physicochemical Data

Key molecular descriptors for the compound are summarized in Table 1. The hydrochloride salt form (CAS 2567503-23-3) is commonly utilized for enhanced stability during storage and handling.

Table 1: Physicochemical Properties of 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine

PropertyValue/Descriptor
IUPAC Name5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-amine
Molecular FormulaC₁₀H₉ClN₂S (free base)
Molecular Weight224.71 g/mol (free base)
CAS Number (hydrochloride)2567503-23-3
SMILESClc1cccc(c1)Cc2cnc(s2)N
InChIInChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)

The thiazole ring’s electron-deficient nature, combined with the electron-withdrawing chlorine substituent, enhances the compound’s electrophilicity at positions 2 and 4, making it amenable to nucleophilic substitution reactions.

Synthesis and Optimization Strategies

Synthetic Pathways

The primary synthesis route involves the alkylation of thiazol-2-amine with 3-chlorobenzyl chloride under basic conditions. A typical procedure includes:

  • Reagent Setup: Thiazol-2-amine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as a base.

  • Alkylation: 3-Chlorobenzyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at 80°C for 12 hours.

  • Workup: The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Table 2: Representative Synthetic Conditions

ParameterCondition
SolventDimethylformamide (DMF)
Temperature80°C
Reaction Time12 hours
Yield (Reported)65–72%

Industrial-Scale Production

Industrial protocols optimize the above method by employing continuous flow reactors to enhance heat transfer and reduce reaction times. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) are introduced to improve interfacial interactions between reagents.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor in the synthesis of:

  • Kinase Inhibitors: The thiazole scaffold mimics ATP-binding motifs in kinase active sites. For example, derivatives bearing sulfonamide groups at position 2 have demonstrated inhibitory activity against EGFR tyrosine kinase (IC₅₀ = 0.8–1.2 µM).

  • Antimicrobial Agents: Structural analogs with fluorinated benzyl groups exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL).

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the 3-chlorobenzyl group induces a dipole moment of 2.8 Debye, facilitating π-π stacking interactions with aromatic residues in target proteins. Molecular dynamics simulations further predict stable binding conformations in the ATP-binding pocket of Abl1 kinase over 100-ns trajectories.

SupplierPurityPackagingPrice (USD/g)
AstaTech95%1 g120
American Elements98%5 g450
Sigma-Aldrich97%250 mg200

Suppliers provide nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) certificates of analysis, with purity thresholds exceeding 95%.

Future Directions and Research Opportunities

Recent advances in computational drug design highlight the compound’s potential as a fragment in covalent inhibitor development. Strategic functionalization at the amine position (e.g., acrylamide incorporation) could enable targeted covalent binding to cysteine residues in oncogenic kinases. Collaborative efforts between synthetic chemists and computational biologists are recommended to explore these avenues.

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